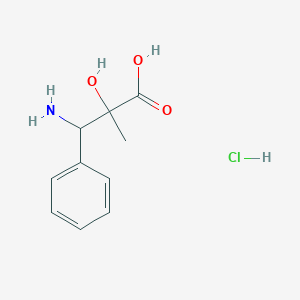

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a methyl group, and a phenyl group attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with phenylalanine, which undergoes a series of reactions including protection, alkylation, and hydrolysis to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The compound is under investigation for its potential therapeutic effects, particularly in the following areas:

- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA, is of particular interest.

- Anticancer Activity : Research indicates that derivatives of this compound show significant anticancer properties. For instance, one study demonstrated a reduction in cell viability of over 50% in A549 (non-small cell lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has exhibited broad-spectrum antimicrobial activity against various pathogens. Minimum Inhibitory Concentration (MIC) values have been recorded for several bacterial strains, indicating its potential as a new antimicrobial agent.

Biochemistry

In biochemical applications, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride plays a crucial role:

- Enzyme Interactions : It interacts with enzymes involved in amino acid metabolism, potentially influencing their activity and function. This interaction can modulate metabolic pathways and affect cellular processes.

- Cellular Effects : Studies indicate that it can alter gene expression related to metabolic pathways, leading to significant changes in cellular metabolism. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes effectively .

Chemical Synthesis

The compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Complex Molecules : Due to its reactive amino and hydroxy groups, it is utilized as an intermediate for synthesizing more complex molecules. This characteristic makes it valuable in developing new pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 222.31 µM |

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (non-small cell lung cancer) | Comparable to doxorubicin |

| MDA-MB-231 (triple-negative breast cancer) | Higher cytotoxicity against U-87 cells |

This highlights the potential for developing new anticancer agents based on this compound.

Mecanismo De Acción

The mechanism by which 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of aminopeptidase N/CD13, it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt processes essential for cancer cell survival and proliferation.

Comparación Con Compuestos Similares

Indole derivatives: These compounds share structural similarities and are known for their biological activity.

Amino acids: The presence of an amino group makes this compound similar to amino acids, which are fundamental building blocks of proteins.

Uniqueness: 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride stands out due to its specific combination of functional groups and its potential applications in enzyme inhibition and cancer research. Its unique structure allows for diverse chemical reactions and biological activities that are not found in simpler compounds.

Actividad Biológica

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride, also known as a derivative of beta-alanine, is a compound with significant potential in pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₃NO₂·HCl, and it has a molecular weight of 215.68 g/mol. The compound features an amino group and a phenyl ring, which contribute to its biological activity and utility in various research fields.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring engages in hydrophobic interactions. This dual capability allows the compound to modulate various biochemical pathways, making it a valuable tool in drug design and biochemical research.

Therapeutic Applications

Research indicates that this compound may possess therapeutic properties relevant to several medical conditions:

- Neurological Disorders : Its role as a building block in the synthesis of pharmaceuticals targeting neurological disorders is notable. Compounds derived from it have been studied for their neuroprotective effects.

- Skin Conditions : It has been suggested that this compound may be effective in treating skin conditions such as acne, dermatitis, and psoriasis through its interaction with transforming growth factor-beta (TGF-β) mimics .

- Wound Healing : The compound has shown promise in enhancing wound healing processes, potentially reducing scarring when used topically .

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The research highlighted its ability to inhibit apoptotic pathways, thereby promoting cell survival under stress conditions.

- Skin Condition Treatment : Clinical trials have indicated that formulations containing this compound can significantly improve symptoms in patients with chronic skin conditions. The topical application was associated with reduced inflammation and enhanced tissue regeneration.

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂·HCl |

| Molecular Weight | 215.68 g/mol |

| Therapeutic Uses | Neurological disorders, skin conditions, wound healing |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Research Findings

Numerous studies have explored the biological activity of this compound:

- Pharmaceutical Development : It serves as a critical intermediate in synthesizing drugs aimed at treating neurological disorders and enhancing cognitive functions.

- Biochemical Research : The compound is widely used in studies related to amino acid metabolism, providing insights into protein synthesis and cellular processes .

Propiedades

IUPAC Name |

3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVMRRAGKZNWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.